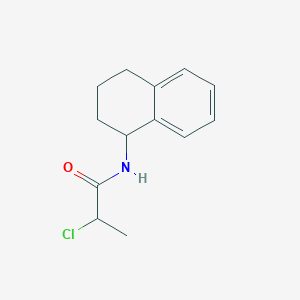

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA-714, is a molecule that has been extensively studied for its potential applications in neuroscience and cancer research.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

One significant area of research focuses on the synthesis and biological evaluation of derivatives related to this compound for anticancer activities. A study involving coumarin and quinolinone carboxamides, similar in structure to the specified compound, explored their effectiveness in inhibiting cancer cell growth. The structural analysis, through X-ray crystallography, confirmed the cis conformation of the amide bond, which plays a crucial role in their biological activity, indicating potential applications in cancer treatment (Matiadis et al., 2013). Another research highlighted the synthesis of phenyl-substituted derivatives of a "minimal" DNA-intercalating agent showing solid tumor activity, emphasizing the structure-activity relationship in anticancer drug design (Atwell et al., 1989).

Antimicrobial and Antimutagenic Properties

Research has also been conducted on the antimutagenic activity of phenylpropanoids, closely related to the chemical structure of interest, which demonstrated significant suppression of mutagen-induced gene expression. This suggests a possible role in antimicrobial and mutagenic protection (Miyazawa & Hisama, 2003).

Synthesis and Reactivity Studies

Furthermore, studies on the synthesis of related compounds, such as 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, offer insights into the chemical reactivity and potential pharmacological applications of these molecules. These compounds were evaluated for antimicrobial activity, presenting a link between their structural features and biological functions (Elkholy & Morsy, 2006).

Molecular and Electronic Structure Analysis

The investigation into the molecular and electronic structures of these compounds, including regioselectivity in reactions and the impact on their pharmacological properties, is crucial for understanding their mechanism of action. For example, DFT methods were used to explore the ethylation reaction of a related compound, shedding light on its acid/base behavior and reaction paths (Batalha et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAQMTSPXUMSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)

![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)

![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)

![1-[5-Tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole](/img/structure/B2563803.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563807.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)